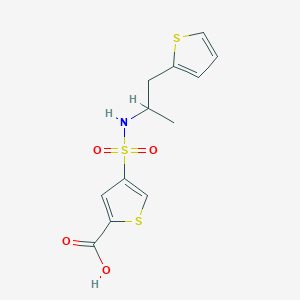
10(9H)-Acridineacetic acid, 9-oxo-, methyl ester
Descripción general
Descripción
10(9H)-Acridineacetic acid, 9-oxo-, methyl ester is a chemical compound that belongs to the acridine family. It is a yellow crystalline powder that is used in scientific research for various applications.
Aplicaciones Científicas De Investigación
Interferon Induction and Enhancement :
- 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester, commonly known as 10-carboxymethyl-9-acridanone or CMA, is a potent inducer of interferon (IFN) in mice. Some structural analogs of CMA, while inactive as interferon inducers themselves, can enhance the serum interferon response when administered with CMA (Inglot et al., 1985).
Binding to Serum Albumin :
- The interaction of 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester (CMA) with proteins, specifically its binding mainly to serum albumins, has been studied. This interaction resembles the first phase of reaction of pharmacologically active ligands with their specific receptor or acceptor proteins (Piasecki et al., 1985).
Chemiluminescence and Stability :
- Derivatives of 9-acridinecarboxylic esters have been developed with hydroxamic and sulphohydroxamic acids, showing promising chemiluminescent properties. These compounds have applications as chemiluminescent labels in various fields, including medical diagnostics (Renotte et al., 2000).
Coordination with Metal Ions :
- 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester (CMA) exhibits coordination ability with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II), indicating its potential in metal ion sensing or coordination chemistry applications (Miernik et al., 1989).
Macrophage Activation :
- Analogues of 10(9H)-Acridineacetic acid, 9-oxo-, methyl ester have been used to study the mechanism of interferon induction in mouse bone marrow-derived macrophages. These analogs, while inactive as IFN inducers, can enhance the interferon response when combined with suboptimal doses of CMA (Szulc et al., 1985).
Chemiluminogenic Properties in Organic Environments :
- The chemiluminogenic properties of variously substituted aryl esters of 9-carboxy-10-methylacridinium acid and 9-carboxy-2-methoxy-10-methylacridinium acid have been studied, demonstrating their potential use in chemiluminescent applications (Krzymiński et al., 2010).
Propiedades
IUPAC Name |
methyl 2-(9-oxoacridin-10-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-15(18)10-17-13-8-4-2-6-11(13)16(19)12-7-3-5-9-14(12)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNOKPLSIZYAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10(9H)-Acridineacetic acid, 9-oxo-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)
![1-(2-azabicyclo[2.2.1]heptan-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B7576866.png)
![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)


